3-Bromo-4-pyridinecarboxaldehyde
Overview
Description
3-Bromo-4-pyridinecarboxaldehyde is a brominated pyridine derivative that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is particularly valuable in the field of drug discovery and organic synthesis due to its reactivity and ability to form carbon-carbon and carbon-heteroatom bonds.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, the regioselective bromination of thieno[2,3-b]pyridine yields 4-bromothieno[2,3-b]pyridine, which demonstrates the potential of brominated pyridines as building blocks in drug discovery research . Additionally, the synthesis of 3-bromo-imidazo[1,2-a]pyridines has been developed through copper-mediated aerobic oxidative coupling, showcasing the versatility of brominated pyridines in forming complex structures under mild conditions .
Molecular Structure Analysis
The molecular structure of brominated pyridines can be elucidated using various spectroscopic techniques and computational methods. For example, a combined experimental and computational study of brominated pyridine derivatives provided insights into their synthesis, spectroscopic properties, and single crystal XRD analysis. Density functional theory (DFT) calculations were found to be in good correspondence with experimental data, indicating the reliability of computational methods in predicting molecular structures .
Chemical Reactions Analysis
Brominated pyridines participate in a variety of chemical reactions. They can undergo cross-coupling reactions with excellent yields, highlighting their utility in complex molecule construction . Moreover, brominated pyridines have been used as key intermediates in the synthesis of thieno[2,3-b]pyridines and thieno[3,2-b]pyridines through nucleophilic aromatic substitution reactions . These reactions underscore the importance of brominated pyridines in the synthesis of heterocyclic compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are influenced by their molecular structure. For instance, cyclometalated Pd(II) and Ir(III) complexes containing brominated pyridines exhibit luminescent properties, which can be exploited in various applications . The nonlinear optical properties of brominated pyridines have also been computed and found to be greater than those of urea, suggesting potential applications in the field of materials science .
Scientific Research Applications
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“3-Bromo-4-pyridinecarboxaldehyde” is a chemical compound with the empirical formula C6H4BrNO . It’s a solid substance with a melting point of 81-82 °C .
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This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
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A study published in the Brazilian Journal of Physics focused on the structural, energetic, and vibrational properties of three monosubstituted pyridines, including 3-Bromo-4-pyridinecarboxaldehyde . The study used Fourier transform infrared, Fourier transform Raman, and UV–visible spectra to determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities . The results showed good agreement between the theoretical and experimental parameters .
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Preparation of Porous Organic Polymers : Similar compounds, such as 6-Bromo-3-pyridinecarboxaldehyde, have been used in the preparation of porous organic polymers. These polymers can act like a fluorescent sensor for detecting palladium (II) and organic dyes .
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Structural, Energetic, and Vibrational Properties Study : A study published in the Brazilian Journal of Physics focused on the structural, energetic, and vibrational properties of three monosubstituted pyridines, including 3-Bromo-4-pyridinecarboxaldehyde . The study used Fourier transform infrared, Fourier transform Raman, and UV–visible spectra to determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities . The results showed good agreement between the theoretical and experimental parameters .
Safety And Hazards
properties
IUPAC Name |
3-bromopyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-3-8-2-1-5(6)4-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBDKWLIAQKADB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376648 | |
Record name | 3-Bromopyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-pyridinecarboxaldehyde | |
CAS RN |
70201-43-3 | |
Record name | 3-Bromopyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-pyridinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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